An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to present a detailed account of its chemical properties, a plausible synthetic pathway, predicted spectral characteristics, and potential applications in drug discovery. The tetrahydroquinoxaline scaffold is a well-established pharmacophore, and this guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this particular derivative.
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) modulatory effects.[1][2] The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological targets.
The subject of this guide, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, incorporates two key modifications to the parent tetrahydroquinoxaline structure: a bromine atom at the 6-position and a methyl group on one of the nitrogen atoms. The presence of a bromine atom can significantly influence a molecule's pharmacokinetic profile, often enhancing its metabolic stability and potency through favorable interactions with biological targets. The N-methylation can impact solubility, cell permeability, and receptor binding affinity. This unique combination of functional groups makes 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline a compelling candidate for further investigation in drug discovery programs.
Physicochemical and Predicted Properties
While experimental data for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is not extensively reported in the public domain, its fundamental properties can be reliably predicted based on its structure.
| Property | Value | Source |
| CAS Number | 912284-82-3 | [3][4] |
| Molecular Formula | C₉H₁₁BrN₂ | [3][5] |
| Molecular Weight | 227.10 g/mol | [3][5] |
| Predicted LogP | 2.31 | [5] |
| Predicted Hydrogen Bond Donors | 1 | [5] |
| Predicted Hydrogen Bond Acceptors | 2 | [5] |
| Predicted Rotatable Bonds | 0 | [5] |
| Predicted Topological Polar Surface Area (TPSA) | 15.27 Ų | [5] |
These predicted properties suggest that the compound possesses drug-like characteristics, with a reasonable balance of lipophilicity and polarity, indicating potential for good oral bioavailability.
Proposed Synthesis Pathway
The proposed synthesis commences with the formation of the 6-bromo-1,2,3,4-tetrahydroquinoxaline core, followed by selective N-methylation.
Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline (Intermediate 2)
The initial step involves the reductive cyclization of a suitable precursor. A common method for the synthesis of tetrahydroquinoxalines is the reduction of the corresponding quinoxaline. 6-Bromoquinoxaline (1 ) can be synthesized via the bromination of quinoxaline.[6] Subsequent reduction of the pyrazine ring can be achieved using various reducing agents.
Experimental Protocol (Proposed):
-
Synthesis of 6-Bromoquinoxaline (1): In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid. Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide.[6] Heat the reaction mixture at reflux for 20 hours.[6] After cooling to room temperature, remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromoquinoxaline (1 ).[6]
-
Reduction to 6-Bromo-1,2,3,4-tetrahydroquinoxaline (2): Dissolve 6-bromoquinoxaline (1 ) in a suitable solvent such as ethanol or methanol. Add a reducing agent, for example, sodium borohydride (NaBH₄) in portions at 0 °C, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, carefully quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 6-bromo-1,2,3,4-tetrahydroquinoxaline (2 ).
Step 2: N-Methylation to Yield 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (3)
The final step is the selective methylation of one of the nitrogen atoms of the tetrahydroquinoxaline ring. Reductive amination using formaldehyde is a common and efficient method for N-methylation.[4]
Experimental Protocol (Proposed):
-
To a solution of 6-bromo-1,2,3,4-tetrahydroquinoxaline (2 ) in a suitable solvent like methanol or acetonitrile, add an aqueous solution of formaldehyde (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (3 ), by column chromatography on silica gel.
Diagram of Proposed Synthesis:
Caption: Proposed two-step synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.
Predicted Spectroscopic Data
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the tetrahydro-pyrazine ring, the N-methyl protons, and the N-H proton.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons. We would expect to see a doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8.
-
Methylene Protons: The two methylene groups of the tetrahydro-pyrazine ring (at C2 and C3) will likely appear as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).
-
N-Methyl Protons: The methyl group attached to the nitrogen will give a sharp singlet, likely in the range of δ 2.5-3.0 ppm.
-
N-H Proton: The proton on the other nitrogen atom will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine (C6) will have a chemical shift significantly influenced by the halogen.
-
Aliphatic Carbons: Two signals for the methylene carbons (C2 and C3) are expected in the aliphatic region (δ 40-55 ppm).
-
N-Methyl Carbon: A single signal for the N-methyl carbon will appear in the upfield region (δ 30-40 ppm).
Mass Spectrometry (Predicted)
The mass spectrum will be characterized by the presence of a molecular ion peak and a distinct isotopic pattern due to the bromine atom.
-
Molecular Ion (M+): The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of a monobrominated compound.[7] The expected m/z values for these peaks would be around 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Fragmentation Pattern: Common fragmentation pathways for such molecules may involve the loss of the methyl group, cleavage of the tetrahydro-pyrazine ring, and loss of a bromine radical.[5]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the range of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.
-
C-N Stretch: C-N stretching vibrations will be present in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
-
C-Br Stretch: A peak in the lower frequency region (500-600 cm⁻¹) can be attributed to the C-Br bond.
Reactivity and Potential for Further Functionalization
The chemical structure of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline offers several avenues for further chemical modification, making it a versatile intermediate for the synthesis of a diverse library of compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters can be used to introduce a wide range of aryl or heteroaryl substituents at the 6-position.[8] This is a powerful method for building molecular complexity and exploring structure-activity relationships.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with a variety of primary or secondary amines.[9] This would enable the synthesis of derivatives with different amine functionalities at the 6-position, which could be crucial for modulating biological activity.
-
Heck and Sonogashira Couplings: These reactions can be employed to introduce alkenyl and alkynyl groups, respectively, further expanding the chemical space accessible from this scaffold.
-
-
N-Functionalization: The secondary amine in the tetrahydro-pyrazine ring can be further functionalized through acylation, sulfonylation, or alkylation to introduce a variety of substituents that can influence the compound's properties.
Diagram of Potential Reactions:
Caption: Potential synthetic transformations of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.
Potential Applications in Drug Discovery
While there are no specific pharmacological studies reported for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, the well-documented biological activities of the broader tetrahydroquinoxaline class provide a strong rationale for its investigation in several therapeutic areas.
-
Oncology: Many quinoxaline and tetrahydroquinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[1] The ability to functionalize the 6-position of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline allows for the exploration of interactions with different biological targets relevant to cancer.
-
Central Nervous System (CNS) Disorders: Tetrahydroisoquinoline and tetrahydroquinoline derivatives are known to interact with various CNS receptors, including dopamine and serotonin receptors.[2][10] This suggests that derivatives of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline could be explored as potential therapeutic agents for neurological and psychiatric disorders.
-
Infectious Diseases: The quinoxaline scaffold is present in several antimicrobial and antiparasitic agents. The development of new derivatives of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline could lead to the discovery of novel agents to combat infectious diseases.
Conclusion
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a structurally interesting heterocyclic compound with significant potential as a building block in medicinal chemistry. Although detailed experimental data for this specific molecule is currently limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectral data provides a basis for its characterization. The versatile reactivity of this compound, particularly at the bromine-substituted position and the secondary amine, opens up numerous possibilities for the creation of diverse chemical libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives is highly warranted and could lead to the discovery of novel therapeutic agents.
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